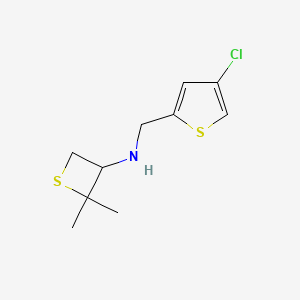
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a thietan ring with a dimethyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophene and 2,2-dimethylthietan-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then reacted with 4-chlorothiophene under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives.
科学研究应用
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring structure and is studied for its antimicrobial and anticancer activities.
Indole Derivatives: Compounds containing the indole nucleus share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-((4-Chlorothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its specific combination of a chlorinated thiophene ring and a dimethylthietan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14ClNS2 |
|---|---|
分子量 |
247.8 g/mol |
IUPAC 名称 |
N-[(4-chlorothiophen-2-yl)methyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H14ClNS2/c1-10(2)9(6-14-10)12-4-8-3-7(11)5-13-8/h3,5,9,12H,4,6H2,1-2H3 |
InChI 键 |
UXSMQIHTSBIWJI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NCC2=CC(=CS2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
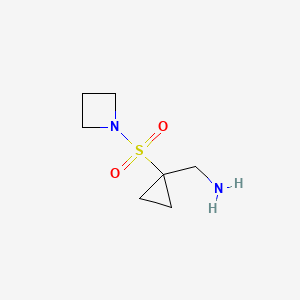
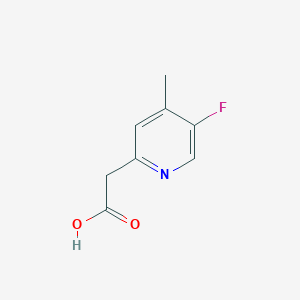
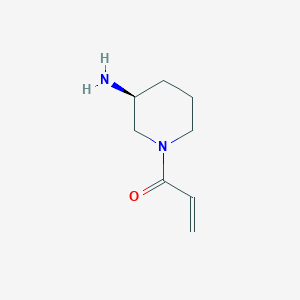
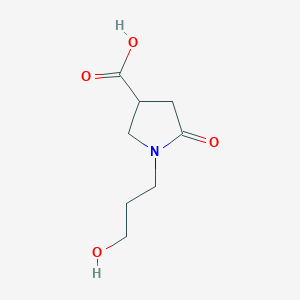

![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
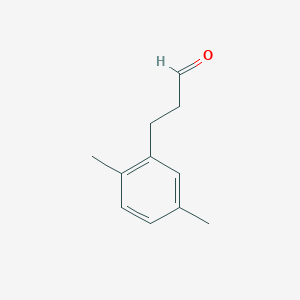

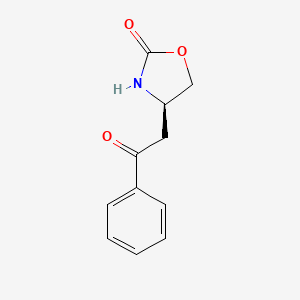
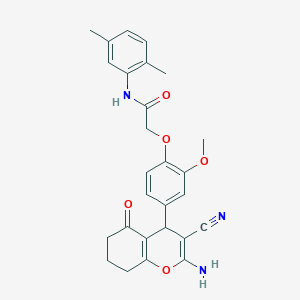
![2-Chloro-4-((3R,3aR)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydro-2H-pyrazolo[3,4-f]quinolin-2-yl)benzonitrile](/img/structure/B15226559.png)

